molecular formula C11H13Cl B8542294 p-Chloroprenylbenzene CAS No. 23853-76-1

p-Chloroprenylbenzene

Cat. No.: B8542294
CAS No.: 23853-76-1
M. Wt: 180.67 g/mol
InChI Key: QFDYBUSTOKLHBI-UHFFFAOYSA-N
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Description

P-Chloroprenylbenzene is a useful research compound. Its molecular formula is C11H13Cl and its molecular weight is 180.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

23853-76-1

Molecular Formula

C11H13Cl

Molecular Weight

180.67 g/mol

IUPAC Name

1-chloro-4-(3-methylbut-2-enyl)benzene

InChI

InChI=1S/C11H13Cl/c1-9(2)3-4-10-5-7-11(12)8-6-10/h3,5-8H,4H2,1-2H3

InChI Key

QFDYBUSTOKLHBI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC=C(C=C1)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 58.3 g of magnesium turnings, 800 ml of tetrahydrofuran and about 0.1 g of iodine were put in a flask. When 2 ml of ethyl bromide was added while stirring the above materials, coloration by iodine disappeared and the temperature of the contents of the flask rose. While tetrahydrofuran was refluxed, a solution of 294 g of p-dichlorobenzene in 2 liters of tetrahydrofuran was added dropwise over the course of about 4 hours. After the addition, the mixture was stirred for 2 hours, and cooled to room temperature. Then, a solution of 271.7 g of prenyl chloride in 800 ml of tetrahydrofuran was added dropwise at 15° C. to 20° C. over about 4 hours. After the addition, the reaction mixture was left to stand overnight at room temperature. Then, 2 liters of a 10% by weight aqueous solution of ammonium chloride was added, and the mixture was separated into an organic layer and an aqueous layer. The aqueous layer was extracted with 300 ml of diethyl ether. The diethyl ether layer was combined with the organic layer previously separated, and washed with water, dried, concentrated and distilled to give 222.3 g (yield 61.6%) of p-chloroprenylbenzene having a boiling point of 64° C. to 65.5° C./0.38 mmHg. The nuclear magnetic resonance spectrum of the product was as follows. (The chemical shifts are expressed in δ (ppm) when hexamethylsiloxane (HMS) is used as a standard.)
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800 mL
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Yield
61.6%

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, 55.1 g of magnesium turnings, 800 ml of tetrahydrofuran, and about 0.1 g of several pieces of iodine were put in a flask. With stirring, 2 ml of ethyl bromide was added, whereupon coloration by iodine disappeared. Then, a solution of 361.7 g of p-bromochlorobenzene in 2 liters of tetrahydrofuran was added dropwise at such a speed that the reaction temperature was maintained at 25° C. to 30° C. After the addition, the mixture was further stirred for 1 hour, and cooled to about 20° C. A solution of 256.8 g of prenyl chloride in 800 ml of tetrahydrofuran was added dropwise at 15° C. to 20° C. over the course of about 4 hours. After the addition, the mixture was left to stand overnight at room temperature. Two liters of a 10% by weight aqueous solution of ammonium chloride were added, and the mixture was separated into an organic layer and an aqueous layer. The aqueous layer was extracted with 300 ml of diethyl ether. The diethyl ether layer was combined with the organic layer previously separated, and washed with water, dried, concentrated, and distilled to give 218.3 g (yield 64.0%) of p-chloroprenylbenzene.
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